

A Technical Guide to the Key Differences Between BCG and Recombinant BCG Strains

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Bacillus Calmette-Guérin (BCG) vaccine, derived from an attenuated strain of Mycobacterium bovis, has been a cornerstone of tuberculosis prevention for over a century and has found a second life as a potent immunotherapy for non-muscle invasive bladder cancer. However, its variable efficacy and potential for adverse effects have driven the development of recombinant BCG (rBCG) strains. These genetically engineered variants aim to enhance the immunogenicity and safety of the parental BCG, offering promising new avenues for vaccine development and cancer therapy. This technical guide provides an in-depth comparison of conventional BCG and various rBCG strains, focusing on their core differences, the experimental methodologies used for their evaluation, and the underlying immunological mechanisms.

Core Distinctions: Genetic Modifications and Enhanced Immunogenicity

The fundamental difference between BCG and rBCG lies in the introduction of specific genetic modifications into the BCG genome. These alterations are designed to augment the host's immune response, improve safety, and increase therapeutic efficacy.[1][2][3] The strategies for creating rBCG strains are diverse and can be broadly categorized as follows:

 Overexpression of Immunodominant Antigens: Standard BCG expresses many mycobacterial antigens, but some key immunodominant antigens of Mycobacterium



tuberculosis (M.tb.) are expressed at low levels or are absent. Recombinant technology allows for the overexpression of these antigens, such as Antigen 85B (Ag85B) and the 30-kDa major secretory protein, to elicit a more robust and targeted immune response.[4][5][6]

- Expression of Foreign Antigens: BCG can be engineered to express antigens from other pathogens, turning it into a versatile vaccine vector. This approach is being explored for vaccines against viruses like RSV and parasites.[7][8]
- Secretion of Cytokines and Immunomodulators: To steer the immune response towards a
 more effective phenotype (typically a Th1-biased response), rBCG strains have been
 developed to secrete mammalian cytokines like Interleukin-2 (IL-2), IL-12, IL-15, and
 Interferon-gamma (IFN-y).[2][9][10][11]
- Expression of Bacterial Effector Molecules: Certain bacterial molecules can act as potent adjuvants. For instance, rBCG strains have been engineered to express detoxified subunits of pertussis toxin or to release STING agonists like c-di-AMP to enhance the innate immune response.[1][12]
- Gene Deletion to Improve Safety and Efficacy: Some genes in the BCG genome may have immunosuppressive properties or contribute to its residual virulence. Deleting these genes, such as ureC (which helps neutralize phagosome pH), can enhance antigen presentation and improve the vaccine's safety profile.[2][3]

These modifications are intended to overcome the limitations of conventional BCG, which, despite its long history of use, exhibits variable efficacy against adult pulmonary tuberculosis and fails to elicit a response in a significant portion of bladder cancer patients.[4][10][13]

Quantitative Comparison of Efficacy and Immunogenicity

The improvements offered by rBCG strains are quantified through a variety of preclinical and clinical studies. The following tables summarize key quantitative data from comparative studies.

Table 1: Preclinical Efficacy of BCG vs. rBCG in Tuberculosis Animal Models



Strain	Animal Model	Challenge Strain	Reduction in Bacterial Load (log10 CFU) vs. Unvaccinated Control	Reference
BCG (Parental)	Mouse (BALB/c)	M.tb H37Rv	Lungs: ~1.0 - 2.0	[14][15]
Spleen: ~1.0 - 1.5	[14]			
Guinea Pig	M.tb Erdman	Lungs: ~1.5 - 2.5	[13]	_
Spleen: ~2.0 - 3.0	[13]			
rBCG (Ag85B overexpression)	Mouse (C57BL/6)	M.tb H37Rv	Lungs: ~2.0 - 2.5	[2]
Guinea Pig	M.tb Erdman	Lungs: Additional ~0.5 vs. BCG	[6]	
Spleen: Additional ~1.0 vs. BCG	[6]			
rBCG (Cytokine- secreting)	Mouse (BALB/c)	M.tb H37Rv	Lungs: Additional ~0.5 - 1.0 vs. BCG	[16]

Table 2: Efficacy of BCG vs. rBCG in Bladder Cancer Models



Strain	Animal Model	Tumor Model	Recurrence- Free Survival (%)	Reference
BCG (Wild-Type)	Rat (MNU- induced)	Orthotopic	31.25%	[12]
Mouse (MB49)	Syngeneic	~40%	[10]	
rBCG-disA-OE (STING agonist)	Rat (MNU- induced)	Orthotopic	53.33%	[12]
VPM1002BC	Human (Phase 1/2 Trial)	NMIBC recurrence post- BCG	49.3% at 60 weeks	[17]
Conventional BCG	Human (Contemporary Cohort)	NMIBC	74% at 5 years (High-Grade)	[18]

Table 3: Comparison of Cytokine Production Induced by BCG and rBCG Strains



Strain	Cell Type	Stimulant	Key Cytokine Upregulation (vs. Parental BCG)	Reference
BCG (Moreau vs. Russia)	Infant Whole Blood	BCG	Russia strain: Higher IL-6, TNF, IL-10	[1]
rBCG-IL-2	Deer PBMCs	BCG	Sustained high IFN-y and IL-2	[9]
rBCG-EPCP009	Mouse Splenocytes	PPD	Significantly higher IFN-γ, IL- 2, TNF-α, IL-17	[19]
VPM1002	Human PBMCs	Mycobacterial antigens	Increased IFN-y producing and multifunctional T-cells	[20]
rBCG-disA-OE	Rat Bladder Tissue	In vivo	Increased Type I IFN, TNF-α, IL-6, IL-1β	[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in the development and evaluation of BCG and rBCG strains. Below are summaries of key experimental protocols.

Construction of Recombinant BCG Strains

The generation of rBCG involves the stable introduction of foreign DNA into the mycobacterial genome. Electroporation is the most common method.

Protocol: Electroporation of Mycobacterium bovis BCG



- Culture Preparation: Grow M. bovis BCG in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80 to an optical density (OD600) of 0.8-1.0.
- · Preparation of Competent Cells:
 - Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
 - Wash the cell pellet three times with ice-cold 10% glycerol.
 - Resuspend the final pellet in a small volume of 10% glycerol to achieve a high cell density.
- Electroporation:
 - Mix 50-100 μl of the competent cells with 1-5 μg of the plasmid DNA carrying the gene of interest and a selectable marker (e.g., kanamycin resistance).
 - Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
 - Deliver a single electrical pulse using an electroporator (e.g., Gene Pulser) with settings typically around 2.5 kV, 25 μF, and 1000 Ω .
- Recovery and Selection:
 - Immediately add 1 ml of SOC or Middlebrook 7H9 broth to the cuvette and transfer the cell suspension to a culture tube.
 - Incubate at 37°C for 2-4 hours with shaking to allow for the expression of the resistance gene.
 - Plate the cell suspension on Middlebrook 7H11 agar plates containing the appropriate antibiotic for selection.
 - Incubate the plates at 37°C for 3-4 weeks until colonies appear.
- Verification: Confirm the presence and expression of the inserted gene in the resulting colonies using PCR, Western blotting, and functional assays.[6][21][22][23][24]

In Vivo Efficacy Assessment in Animal Models



Murine and guinea pig models are standard for evaluating the protective efficacy of new TB vaccine candidates.

Protocol: Murine Model of Tuberculosis Vaccine Efficacy

- Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
- Vaccination:
 - Administer the test vaccine (rBCG) or control (parental BCG or PBS) subcutaneously (s.c.)
 at the scruff of the neck with a typical dose of 1 x 10⁶ CFU.
 - Allow 6-8 weeks for the development of an immune response.
- Challenge:
 - Infect the mice via the aerosol route with a low dose (~100 CFU) of virulent M.
 tuberculosis H37Rv using a calibrated aerosol exposure chamber.
- Evaluation of Protection:
 - At 4-6 weeks post-challenge, euthanize the mice.
 - Aseptically remove the lungs and spleen.
 - Homogenize the organs in PBS with Tween 80.
 - Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
 - Incubate at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).
 - A significant reduction in CFU in the vaccinated groups compared to the control group indicates protective efficacy.[14][15][25][26]

Immunological Assays

The measurement of specific immune responses is critical to understanding the mechanism of action of BCG and rBCG strains.



Protocol: Interferon-Gamma (IFN-y) Release Assay (IGRA)

- Sample Collection: Collect whole blood from vaccinated animals or human subjects.
- Antigen Stimulation:
 - Dispense whole blood into specialized tubes containing either specific mycobacterial antigens (e.g., ESAT-6, CFP-10, PPD), a positive control (mitogen), or a negative control (saline).
 - Incubate the tubes at 37°C for 16-24 hours.
- Measurement of IFN-y:
 - Centrifuge the tubes to separate the plasma.
 - Measure the concentration of IFN-y in the plasma using a quantitative ELISA (Enzyme-Linked Immunosorbent Assay).
- Interpretation: A significantly higher IFN-y concentration in the antigen-stimulated samples compared to the negative control indicates a specific T-cell response.[7][27][28][29][30]

Protocol: Intracellular Cytokine Staining (ICS) for T-cell Responses

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using density gradient centrifugation.
- In Vitro Stimulation:
 - Stimulate the PBMCs with specific antigens (e.g., PPD, recombinant antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours.
- Staining:
 - Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
 - Fix and permeabilize the cells.

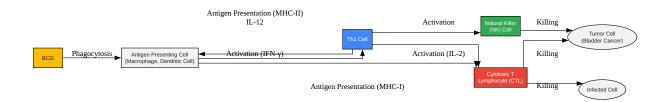


- Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
- Flow Cytometry Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Analyze the data to determine the frequency and phenotype of antigen-specific, cytokineproducing T-cells.[31][32]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The enhanced efficacy of rBCG strains is rooted in their ability to modulate the host's immune response. Graphviz diagrams are provided below to illustrate these complex interactions.

Immune Response to Conventional BCG

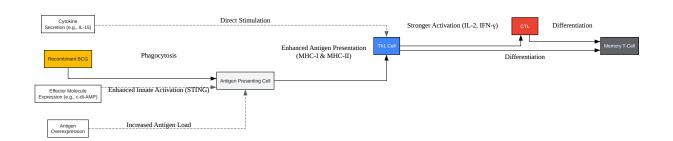


Click to download full resolution via product page

Caption: Immune activation cascade initiated by conventional BCG.

Enhanced Immune Response by Recombinant BCG



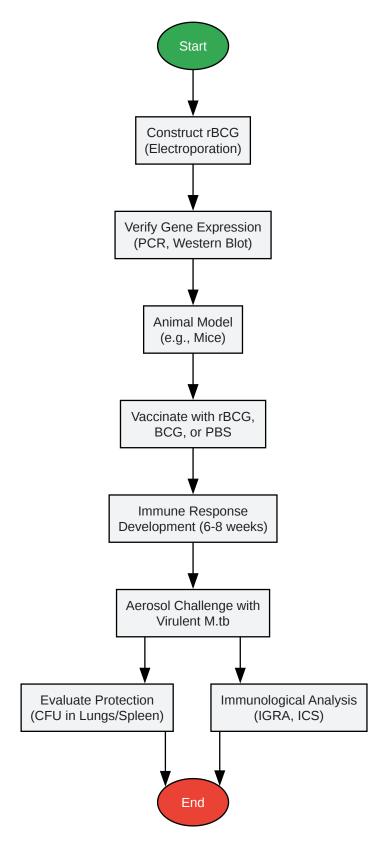


Click to download full resolution via product page

Caption: Mechanisms of enhanced immunogenicity by rBCG strains.

Experimental Workflow for rBCG Efficacy Testing





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Comparing cytokine production and clinical response following vaccination with BCG Moreau and BCG Russia strains in a Brazilian infant population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of preclinical animal models utilised for TB vaccine evaluation in the context of recent human efficacy data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant BCG to Enhance Its Immunomodulatory Activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A noninvasive BCG skin challenge model for assessing tuberculosis vaccine efficacy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant bacillus Calmette—Guérin (BCG) vaccines expressing the Mycobacterium tuberculosis 30-kDa major secretory protein induce greater protective immunity against tuberculosis than conventional BCG vaccines in a highly susceptible animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. The Interferon-Gamma Release Assay versus the Tuberculin Skin Test in the Diagnosis of Mycobacterium tuberculosis Infection in BCG-Vaccinated Children and Adolescents Exposed or Not Exposed to Contagious TB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and immunogenicity evaluation of recombinant BCG vaccine against respiratory syncytial virus in a randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vivo comparison of bacillus Calmette
 –Guérin (BCG) and cytokine-secreting BCG vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in recombinant Bacillus Calmette

 –Guérin therapy for bladder cancer from 2015 to 2024: Innovations and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant BCG to Enhance Its Immunomodulatory Activities PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 12. Improved bladder cancer antitumor efficacy with a recombinant BCG that releases a STING agonist PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Variable Virulence and Efficacy of BCG Vaccine Strains in Mice and Correlation With Genome Polymorphisms PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mucosal BCG delivery provides a spectrum of protection from different Mycobacterium tuberculosis strains across susceptible and resistant mouse backgrounds [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A Phase 1/2 Single-arm Clinical Trial of Recombinant Bacillus Calmette-Guérin (BCG)
 VPM1002BC Immunotherapy in Non-muscle-invasive Bladder Cancer Recurrence After
 Conventional BCG Therapy: SAKK 06/14 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. Safety and immunogenicity of the recombinant BCG vaccine VPM1002 in a phase 1 open-label randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. A recombinant BCG with surface-displayed antigen induces humoral and cellular immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bacterial Transformation Protocol [protocols.io]
- 24. addgene.org [addgene.org]
- 25. Influence of BCG dose and age of inoculated mice on immunoprotection against tuberculosis and expression of IFN-γ/IL-4 | Chinese Journal of Agricultural Biotechnology | Cambridge Core [cambridge.org]
- 26. journals.asm.org [journals.asm.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Interferon Gamma Release Assay for Identifying Latent Tuberculosis Infection in People With Bacillus Calmette-Guérin Vaccination - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Interferon (IFN)-gamma (γ) inducible protein 10 (IP-10) in the diagnosis of latent and active tuberculosis in Bacille Calmette Guerin (BCG)-vaccinated pediatric population | PLOS One [journals.plos.org]



- 31. Bacille Calmette-Guérin Vaccine Strain Modulates the Ontogeny of Both Mycobacterial-Specific and Heterologous T Cell Immunity to Vaccination in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Distinct T-Cell Responses When BCG Vaccination Is Delayed From Birth to 6 Weeks of Age in Ugandan Infants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Key Differences Between BCG and Recombinant BCG Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674644#key-differences-between-bcg-and-recombinant-bcg-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com